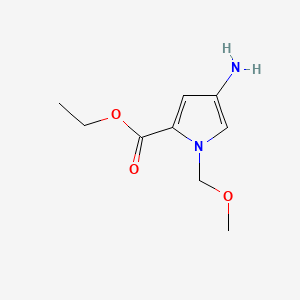![molecular formula C8H13NO2 B574456 1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI) CAS No. 187106-20-3](/img/structure/B574456.png)
1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azaspiro[44]nonan-2-one,6-hydroxy-,trans-(9CI) is a spirocyclic compound characterized by a unique structure that includes a hydroxy group and an azaspiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI) typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of a suitable amine and a ketone, followed by cyclization to form the spirocyclic structure.
Industrial Production Methods
Industrial production of 1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI) may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods are continuously refined to improve efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI) has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI) involves its interaction with specific molecular targets. The hydroxy group and the spirocyclic structure play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3(5)-Aminopyrazoles: These compounds share structural similarities and are used in the synthesis of heterocyclic systems.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
1-Azaspiro[44]nonan-2-one,6-hydroxy-,trans-(9CI) is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
(5S,9R)-9-hydroxy-1-azaspiro[4.4]nonan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-6-2-1-4-8(6)5-3-7(11)9-8/h6,10H,1-5H2,(H,9,11)/t6-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOJOXKVPUTMPD-SVRRBLITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@]2(C1)CCC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![D-erythro-Pentitol, 1,2,3-trideoxy-3-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/new.no-structure.jpg)




